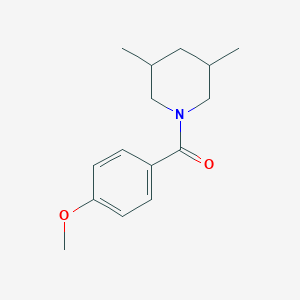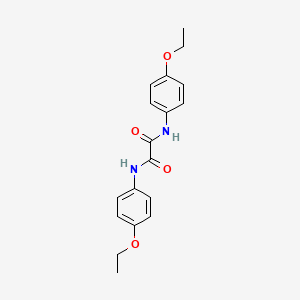![molecular formula C24H24ClN5 B14961211 6-[2-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline](/img/structure/B14961211.png)
6-[2-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[2-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]-2,2,4,7-TETRAMETHYL-1,2,3,4-TETRAHYDROQUINOLINE is a complex heterocyclic compound It features a triazolopyrimidine core, which is known for its diverse biological activities and applications in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]-2,2,4,7-TETRAMETHYL-1,2,3,4-TETRAHYDROQUINOLINE typically involves multi-step reactions. One common method includes the cyclocondensation of 4-amino-3-mercaptotriazoles with various bielectrophiles such as α-bromopropenone or phenacyl bromides . The reaction conditions often require the presence of heteropolyacids under conventional heating .
Industrial Production Methods
Industrial production of this compound may involve the use of environmentally friendly and efficient methods, such as the use of dicationic molten salts based on Tropine . These methods are designed to be cost-effective and scalable, ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-[2-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]-2,2,4,7-TETRAMETHYL-1,2,3,4-TETRAHYDROQUINOLINE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the triazolopyrimidine core .
Wissenschaftliche Forschungsanwendungen
6-[2-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]-2,2,4,7-TETRAMETHYL-1,2,3,4-TETRAHYDROQUINOLINE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer, anti-inflammatory, and analgesic properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 6-[2-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]-2,2,4,7-TETRAMETHYL-1,2,3,4-TETRAHYDROQUINOLINE involves its interaction with specific molecular targets and pathways. It acts as a bio-isostere for purines, carboxylic acid, and N-acetylated lysine . This allows it to modulate various biological processes, including enzyme inhibition and receptor binding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer and antiviral activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits significant inhibitory activity against CDK2/cyclin A2.
Quinazolin-4(3H)-one derivatives: Used as antimicrobial agents in agriculture.
Uniqueness
6-[2-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]-2,2,4,7-TETRAMETHYL-1,2,3,4-TETRAHYDROQUINOLINE stands out due to its unique combination of a triazolopyrimidine core with a chlorophenyl group and a tetrahydroquinoline moiety. This structure imparts a wide range of biological activities and makes it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C24H24ClN5 |
|---|---|
Molekulargewicht |
417.9 g/mol |
IUPAC-Name |
6-[2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-2,2,4,7-tetramethyl-3,4-dihydro-1H-quinoline |
InChI |
InChI=1S/C24H24ClN5/c1-14-11-20-18(15(2)13-24(3,4)28-20)12-19(14)21-9-10-26-23-27-22(29-30(21)23)16-5-7-17(25)8-6-16/h5-12,15,28H,13H2,1-4H3 |
InChI-Schlüssel |
DPSAKHGSDFZZBB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(NC2=C1C=C(C(=C2)C)C3=CC=NC4=NC(=NN34)C5=CC=C(C=C5)Cl)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-methyl-N-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]-3-phenyl-N-(pyrimidin-2-yl)-1,2-oxazole-4-carboxamide](/img/structure/B14961133.png)
![2-[(3-Chloro-4-fluorophenyl)carbamoyl]phenyl acetate](/img/structure/B14961140.png)
![4-(acetylamino)-5-chloro-2-methoxy-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14961142.png)
![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B14961143.png)
![N-[4-(benzyloxy)phenyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B14961151.png)
![4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl (2E)-3-(4-nitrophenyl)prop-2-enoate](/img/structure/B14961158.png)

![6-(5-Bromo-2-methoxyphenyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL](/img/structure/B14961165.png)
![ethyl 1-[(8-fluoro-4,4-dimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl)methyl]-4-piperidinecarboxylate](/img/structure/B14961172.png)
![2-(morpholin-4-yl)-6-(4-nitrophenyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B14961182.png)
![N-benzyl-2-{[3-(4-methoxyphenyl)propanoyl]amino}-N-methylbenzamide](/img/structure/B14961191.png)
![5-chloro-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methoxybenzamide](/img/structure/B14961199.png)

![(3-nitrophenyl)[(1Z)-4,4,8-trimethyl-1-(phenylimino)-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl]methanone](/img/structure/B14961208.png)
